

In-Depth Technical Guide: Synthesis and Characterization of Isotope-Labeled Apixaban

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Compound of Interest

Compound Name: Apixaban-13C,d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of isotope-labeled apixaban, a critical tool in drug metabolism, pharmacokinetic (DMPK) studies, and as an internal standard for quantitative bioanalysis. This document details the synthetic pathways for incorporating carbon-14 (^{14}C) and carbon-13/deuterium (^{13}C , ^2H) isotopes into the apixaban molecule and outlines the analytical techniques used for their characterization.

Introduction to Isotope-Labeled Apixaban

Apixaban is a potent, orally bioavailable, and selective inhibitor of coagulation Factor Xa. Isotope labeling of apixaban is essential for:

- **Pharmacokinetic and Metabolism Studies:** Radiolabeled apixaban, particularly with ^{14}C , allows for the tracking of the drug and its metabolites in vivo, providing crucial data on absorption, distribution, metabolism, and excretion (ADME).
- **Quantitative Bioanalysis:** Stable isotope-labeled apixaban, such as ^{13}C , $^2\text{H}_3$ -apixaban, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling accurate and precise quantification of apixaban in biological matrices.

This guide focuses on the synthesis and characterization of two key isotope-labeled forms: $[^{14}\text{C}]$ apixaban and $[^{13}\text{C}, ^2\text{H}_3]$ apixaban.

Synthesis of Isotope-Labeled Apixaban

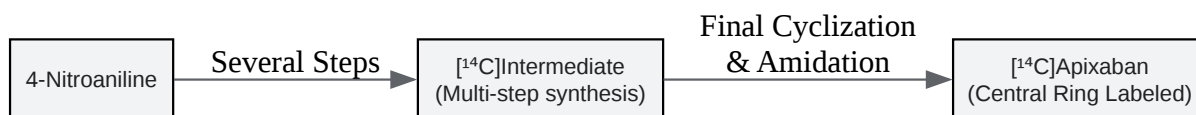
The synthesis of isotope-labeled apixaban can be strategically designed to place the isotopic label in different parts of the molecule. The most common approaches involve labeling one of the two lactam rings.

Synthesis of $[^{14}\text{C}]$ Apixaban

The synthesis of $[^{14}\text{C}]$ apixaban has been reported with the carbon-14 label incorporated into either the central pyrazolo[3,4-c]pyridin-7(4H)-one core or the outer 2-oxopiperidin-1-yl moiety. These syntheses typically start from commercially available $[^{14}\text{C}]$ -labeled precursors.

A nine-step synthesis has been described for the preparation of $[^{14}\text{C}]$ apixaban with the label in the central lactam ring, starting from 4-nitroaniline[1].

Synthetic Workflow for $[^{14}\text{C}]$ Apixaban (Central Ring Labeling)

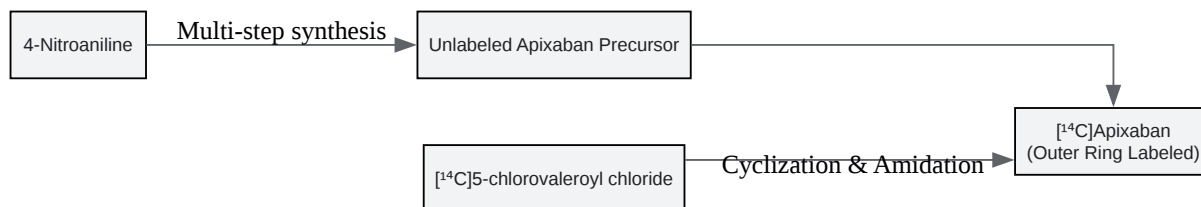


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Caption: High-level workflow for the synthesis of centrally labeled $[^{14}\text{C}]$ apixaban.

A more concise, three-step synthesis is utilized for incorporating the ^{14}C -label into the outer piperidinone ring, also commencing from 4-nitroaniline[1].

Synthetic Workflow for $[^{14}\text{C}]$ Apixaban (Outer Ring Labeling)



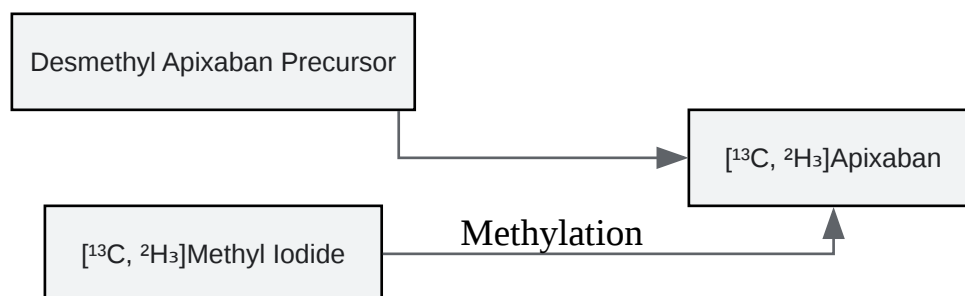
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Caption: High-level workflow for the synthesis of outer ring-labeled [¹⁴C]apixaban.

Synthesis of [¹³C, ²H₃]Apixaban (Deuterated Apixaban)

Stable isotope-labeled apixaban, specifically [¹³C, ²H₃]-apixaban, is commonly used as an internal standard in quantitative bioanalysis. The label is typically introduced in the methoxy group on the 4-methoxyphenyl ring.

Synthetic Workflow for [¹³C, ²H₃]Apixaban



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Caption: Synthetic workflow for the preparation of [¹³C, ²H₃]-apixaban.

Experimental Protocols

Detailed experimental protocols for the synthesis of isotope-labeled apixaban are often proprietary. The following are generalized procedures based on available literature for the use of isotope-labeled apixaban as an internal standard.

Preparation of [^{13}C , $^2\text{H}_3$]Apixaban Stock Solution (for use as Internal Standard)

Objective: To prepare a stock solution of [^{13}C , $^2\text{H}_3$]apixaban for use in LC-MS/MS analysis.

Materials:

- [^{13}C , $^2\text{H}_3$]Apixaban reference standard
- HPLC-grade methanol
- Volumetric flasks (various sizes)
- Analytical balance

Procedure:

- Accurately weigh approximately 2 mg of [^{13}C , $^2\text{H}_3$]apixaban and transfer it to a 2 mL volumetric flask.
- Dissolve the compound in HPLC-grade methanol and make up the volume to the mark to obtain a stock solution of approximately 1.0 mg/mL.
- Store the stock solution at 2-8°C.
- Prepare further dilutions of the stock solution in a mixture of methanol and water (50:50, v/v) to achieve the desired working concentration for spiking into plasma samples.

Characterization of Isotope-Labeled Apixaban

The synthesized isotope-labeled apixaban must be thoroughly characterized to confirm its identity, purity (chemical and isotopic), and concentration.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the incorporation of the isotopic label and for quantifying the labeled compound.

Experimental Workflow for LC-MS/MS Analysis

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Caption: Workflow for the preparation and analysis of plasma samples using [¹³C, ²H₃]apixaban as an internal standard.

Table 1: Mass Spectrometry Data for Apixaban and [¹³C, ²H₃]Apixaban

Compound	Molecular Formula	Molecular Weight (g/mol)	Precursor Ion (m/z)	Product Ion (m/z)	Reference(s)
Apixaban	C ₂₅ H ₂₅ N ₅ O ₄	459.5	460.2	443.2	[2]
[¹³ C, ² H ₃]Apixaban	C ₂₄ ¹³ CH ₂₂ D ₃ N ₅ O ₄	463.5	464.2	447.4	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the isotopic label and the overall structure of the molecule. While experimental NMR data for isotope-labeled apixaban is not widely published, predicted spectra can be used as a reference.

Table 2: Predicted ¹³C NMR Chemical Shifts for Apixaban

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (Amide)	~165
C=O (Lactam)	~170-175
Aromatic C	~110-160
O-CH ₃	~55
Aliphatic C	~20-60

Note: These are approximate predicted values and may differ from experimental results.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical and radiochemical purity of the labeled apixaban.

Table 3: Characterization Data for Isotope-Labeled Apixaban

Isotope Label	Purity	Isotopic Enrichment	Analytical Method	Reference(s)
[¹⁴ C]	>98.6% (Radiochemical)	Not specified	Not specified	Not specified
[¹³ C, ² H ₃]	>95% (HPLC)	>99% (Deuterium)	HPLC, MS	[3] [4] [5]

Conclusion

The synthesis and characterization of isotope-labeled apixaban are crucial for advancing our understanding of its clinical pharmacology and for ensuring the quality of bioanalytical data. This guide has provided an overview of the synthetic strategies and characterization techniques employed for [¹⁴C]apixaban and [¹³C, ²H₃]apixaban. The detailed methodologies and tabulated data serve as a valuable resource for researchers and scientists in the field of drug development.

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